![molecular formula C13H27BrO B047752 13-Bromo-1-tridecanol CAS No. 116754-58-6](/img/structure/B47752.png)
13-Bromo-1-tridecanol
Overview
Description
13-Bromo-1-tridecanol is a chemical compound with the molecular formula C13H27BrO . It has an average mass of 279.257 Da and a monoisotopic mass of 278.124512 Da .
Molecular Structure Analysis
The molecular structure of 13-Bromo-1-tridecanol consists of a long carbon chain (tridecane), with a bromine atom attached to the 13th carbon and a hydroxyl group (-OH) attached to the first carbon .Physical And Chemical Properties Analysis
13-Bromo-1-tridecanol has a density of 1.1±0.1 g/cm3, a boiling point of 338.0±15.0 °C at 760 mmHg, and a flash point of 128.8±10.1 °C . It has one hydrogen bond acceptor and one hydrogen bond donor . Its molar refractivity is 71.5±0.3 cm3, and it has 12 freely rotating bonds .Scientific Research Applications
Proteomics Research
13-Bromo-1-tridecanol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify protein properties or to stabilize proteins during analysis .
Material Science
In the field of material science, 13-Bromo-1-tridecanol is harnessed to engineer advanced materials. Its chemical properties allow for the creation of materials with tailored characteristics, such as improved thermal stability, mechanical strength, or optical performance .
.properties
IUPAC Name |
13-bromotridecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCXJNCEVECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364667 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Bromo-1-tridecanol | |
CAS RN |
116754-58-6 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-Bromo-1-tridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the paper for producing 13-bromo-1-tridecanol?
A1: The paper describes a novel method for synthesizing bromoalkanols, including 13-bromo-1-tridecanol, using microwave irradiation []. This method offers several advantages over traditional methods. It achieves high selectivity (90.5%-96.6%) for the desired monobrominated product, meaning fewer unwanted byproducts are formed []. Additionally, the reaction proceeds with good yields (40.9%-78.7%), making it an efficient method for producing these compounds []. The use of microwave irradiation allows for shorter reaction times compared to conventional heating methods []. This method represents a valuable contribution to synthetic chemistry, offering a more efficient and selective route to bromoalkanols like 13-bromo-1-tridecanol.
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